Cas no 22288-78-4 (Methyl 3-aminothiophene-2-carboxylate)
Methyl 3-aminothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-amino-2-thiophenecarboxylate
- 2-Aminothiophene-3-carboxylic acid methyl ester
- Methyl 3-amino-2-thenoate
- Methyl 3-aminothiophene-2-carboxylate
- 3-Aminothiophene-2-carboxylic acid methyl ester
- 3-Amino-2-thiophene methyl formate
- Methyl-3-amino-2-thiophene carboxylate
- 3-Amino-2-methoxycarbonylthiophene
- 3-AMINO-2-THIOPHENECARBOXYLIC ACID METHYL ESTER
- 2-methoxycarbonyl-3-amino-thiophene
- 3-amino-2-carbomethoxythiophene
- 3-aminothiophen-2-carboxylic acid methyl ester
- 3-Amino-thiophene-2-carboxylic acid methyl ester
- EINECS 244-895-8
- methyl-3-amino-2-thiophene formate
- 2-Thiophenecarboxylic acid, 3-amino-, methyl ester
- methyl 3-amino-2-thiophene carboxylate
- TWEQNZZOOFKOER-UHFFFAOYSA-N
- methyl3-aminothiophene-2-carboxylate
- methyl-3-aminoth
- FS-1217
- methyl 3-amino-thiophene-2-carboxylate
- AKOS000120720
- AM82004
- UNII-E7S8G23AHX
- GEO-01748
- HMS1668K09
- A1039
- BB 0218346
- SCHEMBL102285
- 3-amino-thiophene-2-carboxylicacid methylester
- 22288-78-4
- methyl 3-aminothio-phene-2-carboxylate
- F0001-0787
- BCP12607
- methyl-3-amino-thiophene-2-carboxylate
- methyl 3-aminothiophene 2-carboxylate
- NS00027121
- 3-anino-2-carbomethoxythiophene
- methyl-3-amino-2-thiophenecarboxylate
- 3-aminothiophene-2-carboxylic acid methylester
- methyl 3-aminothiophenecarboxylate
- 3-aminothiophene-2-carboxylic methyl ester
- InChI=1/C6H7NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H
- SY001494
- Q-201371
- 64615-13-0
- MFCD00009765
- BIDD:GT0444
- CS-W020059
- EN300-21032
- methyl 3-amino-2-thiophene-carboxylate
- SB15617
- A4795
- DTXSID7073436
- FT-0602360
- methyl-3-aminothiophene-2-carboxylate
- E7S8G23AHX
- Methyl 3-amino-2-thiophenecarboxylate, 99%
- methyl 3-amino-thiophenecarboxylate
- methyl 3-aminothiophen-2-carboxylate
- AC-6762
- Z104486456
- Methy 3-aminothiophene-2-carboxylate
- Q-103178
- BBL010101
- DB-012065
- STK397329
-
- MDL: MFCD00009765
- Inchi: 1S/C6H7NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3
- InChI Key: TWEQNZZOOFKOER-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1C(=O)OC)N
- BRN: 1365614
Computed Properties
- Exact Mass: 157.02000
- Monoisotopic Mass: 157.019749
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.7
- Topological Polar Surface Area: 80.6
Experimental Properties
- Color/Form: Solid
- Density: 1.274 (estimate)
- Melting Point: 64.0 to 68.0 deg-C
- Boiling Point: 100-102 °C/0.1 mmHg(lit.)
- Flash Point: 100-102℃/0.1mm
- Refractive Index: 1.5500 (estimate)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 80.56000
- LogP: 1.69810
Methyl 3-aminothiophene-2-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39-S36/37/39-S22
- RTECS:XM8347500
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
Methyl 3-aminothiophene-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-aminothiophene-2-carboxylate Pricemore >>
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 232904-10G |
Methyl 3-aminothiophene-2-carboxylate |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45020-25g |
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¥36.0 | 2021-09-08 |
Methyl 3-aminothiophene-2-carboxylate Suppliers
Methyl 3-aminothiophene-2-carboxylate Related Literature
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Romain Mustière,Prisca Lagardère,Sébastien Hutter,Céline Deraeve,Florian Schwalen,Dyhia Amrane,Nicolas Masurier,Nadine Azas,Vincent Lisowski,Pierre Verhaeghe,Dominique Mazier,Patrice Vanelle,Nicolas Primas RSC Adv. 2022 12 20004
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Ramesh Mudududdla,Santosh K. Guru,Abubakar Wani,Sadhana Sharma,Prashant Joshi,Ram A. Vishwakarma,Ajay Kumar,Shashi Bhushan,Sandip B. Bharate Org. Biomol. Chem. 2015 13 4296
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Katia Snégaroff,Frédéric Lassagne,Ghenia Bentabed-Ababsa,Ekhlass Nassar,Sidaty Cheikh Sid Ely,Stéphanie Hesse,Enrico Perspicace,A?cha Derdour,Florence Mongin Org. Biomol. Chem. 2009 7 4782
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Anna Alcaide,Laura Marconi,Ales Marek,Isabell Haym,Birgitte Nielsen,Stine M?llerud,Mikael Jensen,Paola Conti,Darryl S. Pickering,Lennart Bunch Med. Chem. Commun. 2016 7 2136
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Ze-Yu Tian,Cheng-Pan Zhang Chem. Commun. 2019 55 11936
Additional information on Methyl 3-aminothiophene-2-carboxylate
Methyl 3-aminothiophene-2-carboxylate (CAS No. 22288-78-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-aminothiophene-2-carboxylate (CAS No. 22288-78-4) is a versatile and highly valuable intermediate in the field of pharmaceutical synthesis. This compound, characterized by its thiophene core and functionalized carboxylate and amino groups, has garnered significant attention due to its role in the development of novel therapeutic agents. The unique structural features of Methyl 3-aminothiophene-2-carboxylate make it an indispensable building block for synthetic chemists, particularly in the creation of complex molecular architectures.
The chemical structure of Methyl 3-aminothiophene-2-carboxylate consists of a thiophene ring substituted with an amino group at the 3-position and a carboxylate ester at the 2-position. This configuration provides multiple reactive sites, enabling a wide range of chemical transformations. The presence of both the amino and carboxylate groups allows for further functionalization, making it a crucial precursor in the synthesis of various pharmacologically active compounds.
In recent years, there has been a surge in research focused on developing new therapeutic agents derived from heterocyclic compounds, particularly those containing thiophene moieties. Thiophene derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, Methyl 3-aminothiophene-2-carboxylate has emerged as a key intermediate in the synthesis of several promising drug candidates.
One notable application of Methyl 3-aminothiophene-2-carboxylate is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting specific kinases, researchers can develop drugs that modulate these pathways, leading to therapeutic benefits. The structural motif present in Methyl 3-aminothiophene-2-carboxylate is well-suited for designing kinase inhibitors due to its ability to interact with the active sites of these enzymes.
Recent studies have highlighted the potential of Methyl 3-aminothiophene-2-carboxylate in the synthesis of thiophene-based scaffolds for antiviral drugs. The thiophene ring is a common structural feature in many antiviral agents, owing to its ability to disrupt viral replication cycles. Researchers have leveraged the reactivity of Methyl 3-aminothiophene-2-carboxylate to develop novel antiviral compounds that exhibit potent activity against various viruses.
The versatility of Methyl 3-aminothiophene-2-carboxylate extends beyond its role in kinase and antiviral drug development. It has also been utilized in the synthesis of other therapeutic agents, including those targeting neurological disorders and inflammatory conditions. The ability to modify its structure through various chemical reactions allows researchers to fine-tune its biological activity, making it a valuable tool in drug discovery.
The synthesis of Methyl 3-aminothiophene-2-carboxylate typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the intermediate is suitable for further pharmaceutical applications. These methodologies often involve catalytic processes and transition metal complexes that enhance reaction efficiency.
In conclusion, Methyl 3-aminothiophene-2-carboxylate (CAS No. 22288-78-4) is a pivotal intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an essential building block for developing novel therapeutic agents across various therapeutic areas. As research continues to uncover new applications for thiophene derivatives, the demand for high-quality intermediates like Methyl 3-aminothiophene-2-carboxylate is expected to grow, driving further innovation in drug discovery and development.
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